An In-depth Technical Guide to 2-Methoxy-6-(methylamino)benzamide
An In-depth Technical Guide to 2-Methoxy-6-(methylamino)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Physicochemical Properties and Structural Analogs
To understand the characteristics of 2-Methoxy-6-(methylamino)benzamide, we will analyze the properties of its core components and related molecules.
Core Structure: 2-Methoxybenzamide
The foundational structure is 2-methoxybenzamide, which has a CAS number of 2439-77-2.[1][2] Its known properties provide a baseline for our target molecule.
Key Substituent: N-Methyl Group
The addition of a methylamino group at the 6-position is expected to influence the molecule's polarity, basicity, and hydrogen bonding capabilities.
Predicted Physicochemical Properties
The following table summarizes the predicted properties of 2-Methoxy-6-(methylamino)benzamide based on the analysis of its structural analogs.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C9H12N2O2 | Based on the addition of a methylamino group to 2-methoxybenzamide. |
| Molecular Weight | ~180.20 g/mol | Calculated from the molecular formula.[3] |
| Appearance | Likely a solid at room temperature | Based on the solid form of 2-(Methylamino)benzamide. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | Inferred from the properties of similar benzamide structures. |
| CAS Number | Not readily available in public databases. | - |
Synthesis Methodology: A Proposed Route
A plausible synthetic route for 2-Methoxy-6-(methylamino)benzamide can be designed based on standard organic chemistry transformations. A common approach would involve the amidation of a suitable carboxylic acid precursor.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 2-Methoxy-6-(methylamino)benzamide.
Detailed Experimental Protocol
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Reduction of the Nitro Group: 2-Methoxy-6-nitrobenzoic acid is reduced to 2-amino-6-methoxybenzoic acid. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.
-
Protection of the Amine: The amino group of 2-amino-6-methoxybenzoic acid is protected, for instance, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. This prevents side reactions in subsequent steps.
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N-Methylation: The protected amine is then methylated. This can be achieved using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride.
-
Amide Formation: The carboxylic acid is converted to a benzamide. This can be a two-step process where the carboxylic acid is first activated, for example, with thionyl chloride to form an acyl chloride, which then reacts with ammonia to form the primary amide.
-
Deprotection of the Amine: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid, to yield the final product, 2-Methoxy-6-(methylamino)benzamide.[4]
Potential Applications and Biological Significance
Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[5] The specific structural features of 2-Methoxy-6-(methylamino)benzamide suggest potential for interaction with various biological targets.
Potential as a PI3K Inhibitor
Substituted benzamides have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cell signaling pathways often dysregulated in cancer.[6] The methoxy and methylamino groups could modulate binding to the ATP-binding pocket of PI3K.
Illustrative Signaling Pathway
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
Neuroprotective and Other Activities
Carboxamides isolated from natural sources have demonstrated neuroprotective effects.[7][8] Additionally, the benzamide scaffold is present in compounds with anticonvulsant and other central nervous system activities.[5] The specific substitution pattern of 2-Methoxy-6-(methylamino)benzamide could lead to novel interactions with neuronal targets.
Analytical and Quality Control
The characterization of 2-Methoxy-6-(methylamino)benzamide would rely on standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the molecular structure, including the positions of the methoxy and methylamino groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic functional groups, such as the amide C=O and N-H stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the synthesized compound.[7]
Predicted Spectral Data
| Technique | Expected Key Signals |
| 1H NMR | Signals for aromatic protons, a singlet for the methoxy group protons, a singlet or doublet for the methylamino protons, and broad signals for the amide protons. |
| 13C NMR | Resonances for the aromatic carbons, the amide carbonyl carbon, the methoxy carbon, and the methylamino carbon. |
| IR (cm-1) | Amide N-H stretching (~3300-3100), C-H stretching (~3000-2800), amide C=O stretching (~1650), and C-O stretching (~1250). |
| MS (m/z) | A molecular ion peak corresponding to the calculated molecular weight (~180.20). |
Safety and Handling
While specific safety data for 2-Methoxy-6-(methylamino)benzamide is not available, general precautions for handling benzamide derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[9][10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[1][9] Handle in a well-ventilated area.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1][9]
-
Toxicity: Many benzamides are classified as harmful if swallowed and may cause skin and eye irritation.[2]
Always consult the Safety Data Sheet (SDS) for any chemical before use.[1]
References
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National Center for Biotechnology Information. Spoxazomicin D and Oxachelin C, Potent Neuroprotective Carboxamides from the Appalachian Coal Fire-Associated Isolate Streptomyces sp. RM-14-6. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 18144292, 2-[(3-Methoxyphenyl)methylamino]benzamide. [Link]
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PubMed. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. [Link]
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